molecular formula C8H18O B1198278 3-Octanol CAS No. 589-98-0

3-Octanol

Cat. No.: B1198278
CAS No.: 589-98-0
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
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Description

3-Octanol, also known as octan-3-ol, is an organic compound with the molecular formula C8H18O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the third carbon of an eight-carbon chain. This compound is a colorless, transparent liquid with a mild, pleasant odor. It is commonly used in the fragrance and flavor industry due to its characteristic scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octanol can be synthesized through various methods. One common method involves the reduction of ethyl-n-amyl ketone using sodium in an ether solution . Another method includes the aerobic reduction of olefins catalyzed by hydrazine hydrate in acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octanal, which is derived from the hydroformylation of heptene. This process involves the addition of hydrogen to octanal in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form 3-octanone. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: this compound can be reduced to octane by catalytic hydrogenation. This reaction involves the use of hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) under high pressure.

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting this compound with hydrogen chloride (HCl) can produce 3-chlorooctane.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
  • Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), high pressure.
  • Substitution: Hydrogen chloride (HCl).

Major Products:

  • Oxidation: 3-Octanone.
  • Reduction: Octane.
  • Substitution: 3-Chlorooctane.

Scientific Research Applications

3-Octanol has a wide range of applications in scientific research across various fields:

Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. It is also employed as a solvent and reagent in various chemical reactions.

Biology: this compound is used in studies related to cell signaling and communication. It has been found to affect the growth and development of certain microorganisms and plants by acting as a volatile organic compound (VOC) that mediates chemical communication .

Medicine: Research has shown that this compound possesses antifungal properties, making it a potential candidate for developing antifungal agents . It is also being studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: In the fragrance and flavor industry, this compound is used as a component in perfumes and flavorings due to its pleasant odor. It is also used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Octanol involves its interaction with biological membranes and proteins. As a volatile organic compound, it can diffuse through cell membranes and affect cellular processes. In fungi, this compound has been shown to disrupt membrane integrity, leading to cell death . It can also modulate signaling pathways in plants and microorganisms, affecting their growth and development .

Comparison with Similar Compounds

  • 1-Octanol
  • 2-Octanol
  • 4-Octanol

Comparison: 3-Octanol is unique among its isomers due to the position of the hydroxyl group on the third carbon. This position affects its physical and chemical properties, such as boiling point, solubility, and reactivity. For example, 1-Octanol has a higher boiling point and is less soluble in water compared to this compound due to the hydroxyl group being at the end of the carbon chain . Similarly, 2-Octanol and 4-Octanol have different reactivity patterns due to the varying positions of the hydroxyl group.

Properties

IUPAC Name

octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.824
Record name 3-Octanol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
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Record name 3-Octanol
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Record name Octyl alcohol, mixed isomers
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Record name 3-Octanol
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Record name 3-Octanol
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Record name Octan-3-ol
Source European Chemicals Agency (ECHA)
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Record name (±)-octan-3-ol
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Record name 3-OCTANOL
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Record name (S)-3-Octanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a well-stirred solution of 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol, cooled in an ice bath, was added in portions a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water. Ammonium hydroxide (15M, 27 ml) was added and the ice bath removed and stirring was continued in room temperature for 3 hr. The reaction mixture was concentrated to near dryness and the residue was partitioned between 250 ml each of CHCl3 and H2O. The organic layer was separated and the aqueous layer was extracted with CHCl3 (2×200 ml). The combined extracts were washed with 5% HCl (350 ml), and saturated NaCl solution (350 ml) and dried over MgSO4. After the removal of the solvent, the liquid residue was distilled under reduced pressure (bp 86°-87° C./24 Torr; lit. bp 69.5°-70.4° C./7 Torr (18)) to give 15.41 g (79.02%) of pure 3-octanol. NMR(CDCl3): δ0.93 (6H, t, CH3), δ1.37 (10H, broad multiplet, --CH2 --), δ2.35 (1H, broad singlet, exchangeable with D2O and shift to low field in pyridine, --OH), δ3.47 (1H, m, >CHO--).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Yield
79.02%

Synthesis routes and methods II

Procedure details

3 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 150 ml of a 33% strength solution of 2-ethylhexanal in THF. The hydrogenation was carried out at 130° C. and a pressure of 250 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. After distilling off the solvent, the reaction product was analyzed by gas chromatography. 2-Ethylhexanal had been reacted completely. 99.5% of ethylhexanol were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
99.5%

Synthesis routes and methods III

Procedure details

The compound (52) (12.1 g) was reduced with diisobutylaluminum hydride (1.5M, 65.1 ml) in toluene (500 ml) at -78° C. and the obtained crude product was subjected to silicagel column chromatography to give the titled compound (53). Yield: 11.1 g (91%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
65.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octanol
Reactant of Route 2
Reactant of Route 2
3-Octanol
Reactant of Route 3
Reactant of Route 3
3-Octanol
Reactant of Route 4
Reactant of Route 4
3-Octanol
Reactant of Route 5
3-Octanol
Reactant of Route 6
Reactant of Route 6
3-Octanol
Customer
Q & A

Q1: What is the molecular formula and weight of 3-octanol?

A1: this compound has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.

Q2: Does the position of the hydroxyl group in octanol isomers affect their properties?

A2: Yes, the position of the hydroxyl group significantly influences the properties of octanol isomers. For example, [] n-octanol exhibits a more extended interfacial structure compared to this compound in molecular dynamic simulations, attributed to the differing molecular topology.

Q3: Is there a difference in the aroma profiles of oyster mushrooms based on the presence of specific volatile compounds like this compound?

A3: Yes, this compound contributes to the unique aroma profiles of oyster mushrooms. Research [] has shown its presence alongside other volatile compounds like 1-octen-3-ol and 3-octanone in varying concentrations across different Pleurotus species cultivated in Korea.

Q4: Can this compound be used to control stored-product insect pests?

A4: Research suggests that this compound exhibits insecticidal activity against pests like Tribolium castaneum and Lasioderma serricorne. A study [] found this compound to have significant contact toxicity against T. castaneum and notable fumigant toxicity against L. serricorne.

Q5: How does the environment of a TiO2 photocatalyst influence the photocatalytic oxidation of this compound?

A5: The rate and products of this compound photocatalytic oxidation are affected by the environment surrounding the TiO2 photocatalyst. [] The presence of water, salt (NaCl), and the hydrophilic/hydrophobic nature of the catalyst influence the CO2 evolution rate and the formation of organic byproducts like 3-octanone, n-hexanal, and n-pentanal.

Q6: Does this compound play a role in the interaction between the pine wood nematode and the fungus Botrytis cinerea?

A6: Yes, this compound, along with 1-octen-3-ol, has been identified as a hormone-like substance produced by Botrytis cinerea, which exhibits attracting, molting, and multiplication activities on the pine wood nematode (Bursaphelenchus xylophilus) []. These compounds, similar to β-myrcene from pine trees, may be crucial for the nematode's growth.

Q7: How does this compound impact the hatching of soybean cyst nematodes?

A7: While volatile organic compounds (VOCs) released by various plants stimulated hatching, individual testing of this compound revealed an inhibitory effect []. At specific concentrations, this compound, similar to the nematicide carbofuran, reduced hatching and showed nematicidal activity against Heterodera glycines.

Q8: Can this compound be synthesized with high enantiomeric purity, and what is its significance?

A8: Yes, both enantiomers of this compound, which acts as a pheromone for various ant species, can be synthesized with high enantiomeric purity (almost 100% ee) []. This is achieved through a two-step enzymatic hydrolysis using Pseudomonas cepacia lipase in an acetone-water system. High enantiomeric purity is crucial as different enantiomers can have distinct biological activities.

Q9: What role does this compound play in the aroma profile of Elsholtzia ciliata?

A9: this compound is a significant component of the volatile compounds found in Elsholtzia ciliata, alongside Elsholtzia ketone and caryophyllene []. This highlights its contribution to the plant's unique aroma.

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